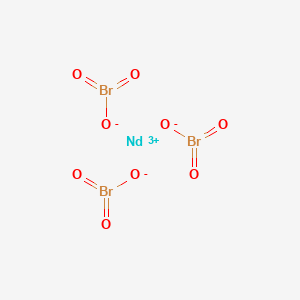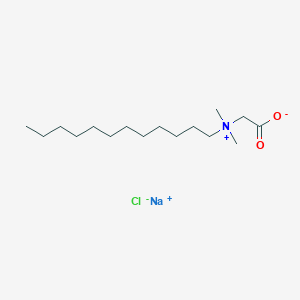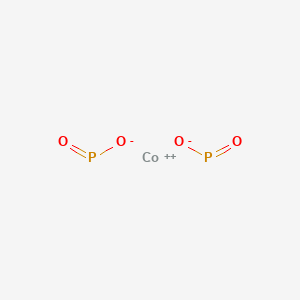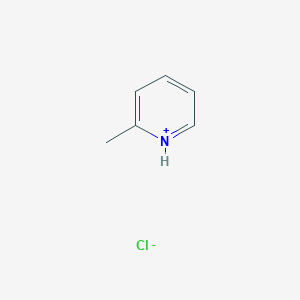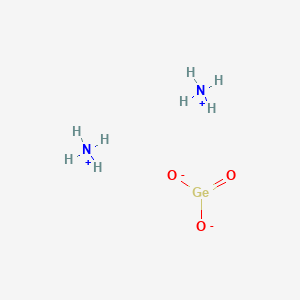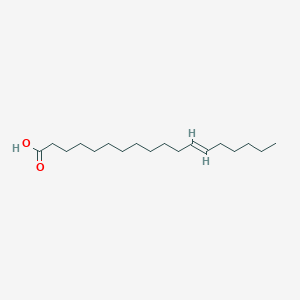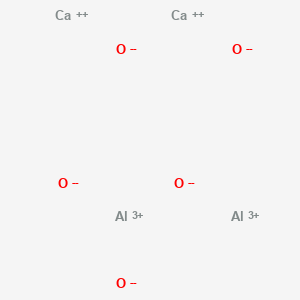
Dodecaaluminium calcium nonadecaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecaaluminium calcium nonadecaoxide is a complex inorganic compound with the chemical formula Al12CaO19. It is also known as DACN, and it has been widely studied for its unique physical and chemical properties. This compound is made up of twelve aluminum atoms, one calcium atom, and nineteen oxygen atoms. It is a white crystalline solid that is insoluble in water and has a high melting point.
Wirkmechanismus
The mechanism of action of DACN in catalytic reactions is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from another molecule. This property makes DACN an excellent catalyst, as it can facilitate chemical reactions by providing a site for the reactants to interact.
Biochemische Und Physiologische Effekte
DACN has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the compound may have potential applications in the field of medicine. For example, DACN has been found to exhibit antibacterial properties, which could make it useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DACN in lab experiments is its excellent catalytic activity. This property makes it a valuable tool for researchers studying various chemical reactions. However, DACN is also relatively expensive and difficult to synthesize, which can limit its use in some applications.
Zukünftige Richtungen
There are several future directions for research on DACN. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of DACN in catalytic reactions. Finally, more research is needed to explore the potential biomedical applications of this compound, particularly in the development of new antibiotics.
Synthesemethoden
The synthesis of DACN involves the reaction between aluminum and calcium oxide at high temperatures. The process involves the use of a furnace, where the reactants are heated to a temperature of about 1500°C. The reaction takes place over a period of several hours, and the resulting product is then cooled and collected.
Wissenschaftliche Forschungsanwendungen
DACN has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of catalysis. DACN has been found to exhibit excellent catalytic activity in a wide range of chemical reactions, including the conversion of methane to methanol, the oxidation of alcohols, and the synthesis of organic compounds.
Eigenschaften
CAS-Nummer |
11104-48-6 |
|---|---|
Produktname |
Dodecaaluminium calcium nonadecaoxide |
Molekularformel |
Al2Ca2O5 |
Molekulargewicht |
214.12 g/mol |
IUPAC-Name |
dialuminum;dicalcium;oxygen(2-) |
InChI |
InChI=1S/2Al.2Ca.5O/q2*+3;2*+2;5*-2 |
InChI-Schlüssel |
HGCYUAJUOYGULZ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2] |
Andere CAS-Nummern |
12004-88-5 12005-50-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



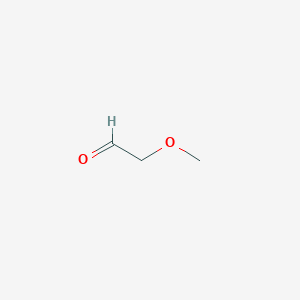
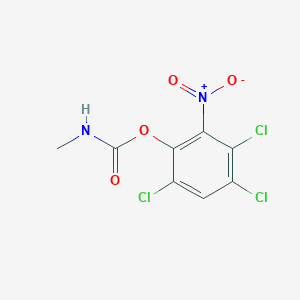
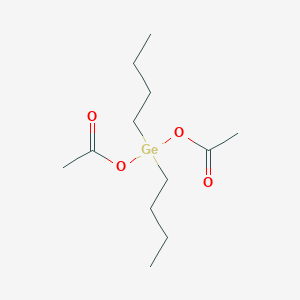
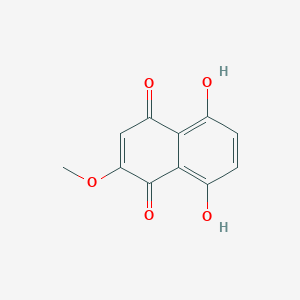

![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)
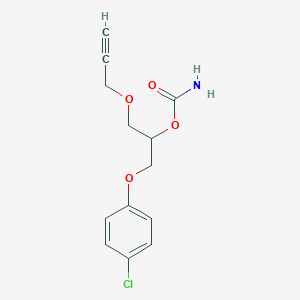
![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
